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Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyridine

Cat. No.: B040293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 6-Bromoimidazo[1,2-a]pyridine. This compound is of significant

interest in medicinal chemistry and drug development due to its prevalence as a core scaffold

in various biologically active molecules. This document presents its characteristic Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

detailed experimental protocols for data acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-Bromoimidazo[1,2-
a]pyridine and some of its derivatives. It is important to note that a complete, unified dataset

for the parent compound is not readily available in published literature; therefore, data from

closely related derivatives are also included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Compound Solvent Chemical Shift (δ) ppm

6-Bromo-7-methyl-imidazo[1,2-

a]pyridine
-

2.34 (s, 3H), 6.68 (t, J = 6.7

Hz, 1H), 7.03-7.19 (m, 1H),

7.21-7.45 (m, 4H), 7.54-7.59

(m, 2H)[1]

6-Bromoimidazo[1,2-a]pyridin-

8-amine
- [M+H]+=214.0[2]

3,6-Dichloroimidazo[1,2-

a]pyridine
CDCl₃

7.19 (d, J = 8.6 Hz, 1H), 7.57

(d, J = 9.6 Hz, 2H), 8.13 (s,

1H)[1]

¹³C NMR Data

Compound Solvent Chemical Shift (δ) ppm

6-Bromo-7-methyl-imidazo[1,2-

a]pyridine
CDCl₃

13.6, 19.3, 111.7, 116.7,

123.3, 123.8, 126.3, 128.3,

129.1, 129.2, 130.6, 131.6,

138.9, 140.8, 144.3[1]

3,6-Dichloroimidazo[1,2-

a]pyridine
CDCl₃

100.0, 118.5, 120.7, 121.8,

126.0, 131.0[1]

Infrared (IR) Spectroscopy
Compound Sample Prep Key Peaks (cm⁻¹)

6-Bromo-7-methyl-imidazo[1,2-

a]pyridine
KBr 766, 894, 1109, 1437, 3024[1]

3,6-Dichloroimidazo[1,2-

a]pyridine
KBr 690, 899, 1249, 1506, 2989[1]

Mass Spectrometry (MS)
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Compound Ionization Method m/z

6-Bromoimidazo[1,2-a]pyridin-

8-amine
- [M+H]+=214.0[2]

6-Bromo-7-methyl-imidazo[1,2-

a]pyridine
ESI 223 [M+H]⁺[1]

3,6-Dichloroimidazo[1,2-

a]pyridine
ESI 187 [M+H]⁺[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 6-
Bromoimidazo[1,2-a]pyridine.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended for detailed structural elucidation.

Sample Preparation:

Weigh approximately 5-10 mg of the solid 6-Bromoimidazo[1,2-a]pyridine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Data Acquisition (¹H NMR):

Tune and shim the spectrometer to the sample.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans

(e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Process the data by applying a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

Data Acquisition (¹³C NMR):

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for this analysis.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 6-Bromoimidazo[1,2-a]pyridine with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the sample holder with the KBr pellet in the spectrometer's beam path.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).
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Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI), is required.

Sample Preparation (for ESI):

Prepare a dilute solution of 6-Bromoimidazo[1,2-a]pyridine (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the

same solvent.

If necessary, add a small amount of formic acid or ammonium hydroxide to promote

ionization.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's

properties.

The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any

fragment ions.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 6-Bromoimidazo[1,2-a]pyridine.
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Synthesis & Purification

Spectroscopic Analysis
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Final Characterization Report

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of 6-
Bromoimidazo[1,2-a]pyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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